molecular formula C20H13ClN2OS B3035127 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide CAS No. 303147-79-7

4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide

Cat. No. B3035127
CAS RN: 303147-79-7
M. Wt: 364.8 g/mol
InChI Key: OMIPDBMWRTVSST-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Benzamide derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to parts of peptide bonds, which are the building blocks of proteins.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide involved stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid . These methods suggest that the synthesis of the compound would likely involve a similar acylation step, possibly with a phenylthio-substituted aniline as the starting material.

Molecular Structure Analysis

X-ray diffraction studies are a common technique used to determine the molecular structure of benzamide derivatives, as demonstrated in the analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide . These studies provide detailed information about bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal.

Chemical Reactions Analysis

Benzamide derivatives can exhibit interesting chemical behaviors, such as colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the compound "4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide" could potentially participate in similar chemical reactions, depending on the substituents present on the benzamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be studied using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These techniques provide insights into the vibrational modes, electronic transitions, and chemical environments of the atoms within the molecule. Computational methods such as DFT calculations are often used to predict these properties and compare them with experimental data .

Scientific Research Applications

Synthesis and Anti-Tubercular Activity

  • A study by Nimbalkar et al. (2018) explored the synthesis of novel derivatives of 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also exhibited non-cytotoxic nature against the human cancer cell line HeLa. This research highlights the potential of these derivatives in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Rearrangement Reactions

  • Research by Yokoyama et al. (1985) explored rearrangement reactions involving similar compounds. They studied the condensation of 2-cyano-3-hydroxy-3-(methylthio)acrylamide with benzoic acid, leading to the formation of unique rearranged products. This research provides insights into the chemical behavior of related compounds under specific conditions (Yokoyama et al., 1985).

Synthesis and Structural Analysis

  • Smolii et al. (2001) conducted research on phosphonium ylides stabilized with cyano groups, similar to the structure of 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide. They explored the synthesis of new stabilized phosphonium ylides, contributing to the understanding of these compounds' structures and potential applications (Smolii et al., 2001).

Anti-Cancer Evaluation

  • Research by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, closely related to the chemical structure , revealed potent cytotoxic activity against various human cancer cell lines. This study demonstrates the potential of similar compounds in cancer treatment (Ravichandiran et al., 2019).

Mitosis Inhibition

  • A study by Merlin et al. (1987) examined the inhibitory effects of a N-(1,1-dimethylpropynyl) benzamide series on mitosis in plant cells, providing insights into the potential applications of similar compounds in biological systems (Merlin et al., 1987).

Electronic and Dielectric Properties

  • Research by Sreepad (2016) on chlorinated phenyl benzamides, similar in structure to 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide, explored the electronic and dielectric properties of these compounds. This study contributes to the understanding of their potential in electronic applications (Sreepad, 2016).

properties

IUPAC Name

4-chloro-N-(3-cyano-4-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-8-6-14(7-9-16)20(24)23-17-10-11-19(15(12-17)13-22)25-18-4-2-1-3-5-18/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIPDBMWRTVSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226463
Record name 4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide

CAS RN

303147-79-7
Record name 4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303147-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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